molecular formula C21H25N3O3S B1678394 Pipazethate CAS No. 2167-85-3

Pipazethate

Cat. No. B1678394
CAS RN: 2167-85-3
M. Wt: 399.5 g/mol
InChI Key: DTVJXCOMJLLMAK-UHFFFAOYSA-N
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Description

Pipazethate, also known as Pipazetate or Pipazethate , is a 1-aza phenothiazine drug that was briefly marketed as a cough suppressant . It binds to the sigma-1 receptor with an IC 50 value of 190 nM . It also has local anesthetic action, and in large doses can produce seizures .


Synthesis Analysis

The synthesis of Pipazethate involves the reaction of 1-azaphenothiazine with phosgene to give 1-azaphenothiazine-10-carbonyl chloride. This reactive intermediate then reacts with 2-[2-(piperidyl)ethoxy]ethanol to give the ester, thus completing the synthesis of Pipazethate .


Molecular Structure Analysis

Pipazethate is a small molecule with a chemical formula of C21H25N3O3S . It has a molar mass of 399.51 g·mol −1 . The structure of Pipazethate includes a thioether group that is substituted by two aryl groups .


Chemical Reactions Analysis

The electrochemical and interfacial adsorptive behavior of Pipazethate HCl onto a developed carbon paste electrode surface modified with sodium-montmorillonite clay were investigated using cyclic voltammetry .


Physical And Chemical Properties Analysis

Pipazethate is a non-narcotic oral antitussive agent . It is a small molecule with a chemical formula of C21H25N3O3S and a molar mass of 399.51 g·mol −1 .

Scientific Research Applications

Antitussive Efficacy

Pipazethate, identified as thiophenylpyridylamine‐10‐carboxylic acid‐piperidinoethoxyethylester‐HCl, has been explored for its antitussive (cough suppressing) properties. Clinical and experimental studies, including a double‐blind study involving 70 patients with cough and 41 healthy subjects, investigated its effectiveness. However, these studies suggest that pipazethate's results were no better than a placebo in both experimental and clinical settings for chronic cough (Vakil, Mehta, & Prajapat, 1966).

Pharmacological Analysis

Several studies have focused on developing and validating methods for the analysis of pipazethate in various forms. For instance, flow injection potentiometric determination methods have been developed for pipazethate hydrochloride based on different electrodes (Abdel-Ghani, Shoukry, & El Nashar, 2001). Additionally, stability-indicating methods for the determination of pipazethate HCl in the presence of its alkaline degradation product have been presented, encompassing techniques like ratio-spectra derivative spectrophotometry, thin-layer chromatography, and HPLC (El-Saharty et al., 2010).

Diagnostic Applications

In a more innovative application, pipazethate has been studied as a potential tracer for malignant tumor imaging. The study examined its labeling with technetium and evaluated its biodistribution in tumored mice, revealing its capability to image solid tumors due to significant accumulation in the tumor tissue. This suggests its potential utility in the field of diagnostic imaging for oncology (Refaye, Khater, & El sharawy, 2022).

Electrochemical and Spectrophotometric Analysis

Electrochemical methods have been developed for the determination of pipazethate hydrochloride, including techniques involving carbon paste electrodes modified with sodium-montmorillonite clay. These methods have been applied to pharmaceutical formulations and spiked human serum (Ghoneim, Abdel-Azzem, El-Desoky, & Khattab, 2015). Additionally, spectrophotometric methods for the determination of pipazethate HCl in pharmaceutical preparations have been proposed, utilizing various dyes and techniques for quantitative analysis (Amin, El-Sheikh, Zahran, & Gouda, 2007).

Safety And Hazards

Pipazethate was approved by the FDA in 1962, on evidence of safety only . It was withdrawn from the US market in 1972 when the manufacturer, Bristol Myers Squibb, failed to produce evidence of efficacy . Clinical studies showed that it did not decrease cough frequency at recommended dosages . Infrequent side effects include nausea, vomiting, drowsiness, fatigue, rash, tachycardia, and seizures .

Future Directions

Pipazethate was briefly marketed as a cough suppressant but was withdrawn from the US market due to lack of efficacy . There is no current information available on future directions for this compound.

properties

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVJXCOMJLLMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6056-11-7 (mono-hydrochloride)
Record name Pipazethate [USAN]
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DSSTOX Substance ID

DTXSID40176056
Record name Pipazethate
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Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Pipazethate
Source Human Metabolome Database (HMDB)
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Product Name

Pipazethate

CAS RN

2167-85-3
Record name Pipazethate
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Record name Pipazethate [USAN]
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Record name Pipazethate
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Record name Pipazethate
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Record name Pipazetate
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Record name PIPAZETHATE
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Record name Pipazethate
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URL http://www.hmdb.ca/metabolites/HMDB0015686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
286
Citations
YS El-Saharty, NA El-Ragehy… - Journal of Advanced …, 2010 - Elsevier
Three different accurate, sensitive and reproducible stability-indicating methods for the determination of pipazethate HCl in the presence of its alkaline degradation product are …
Number of citations: 13 www.sciencedirect.com
M Abdelnaby, M Ibrahim, M AbdulHaleem - J Clin Toxicol, 2017 - researchgate.net
… Pipazethate HCl is a centrally acting non-narcotic antitussive … with a case of accidental ingestion of Pipazethate HCl in a 3-years-old … Pipazethate HCl toxicity is extremely rare and to our …
Number of citations: 1 www.researchgate.net
R El-Shiekh, AS Amin, F Zahran… - Journal of AOAC …, 2007 - academic.oup.com
Three simple, sensitive, and reproducible spectrophotometric methods (AC) for the determination of pipazethate hydrochloride (PiCl) in pure form and in pharmaceutical formulations …
Number of citations: 18 academic.oup.com
GM Hadad, RAA Salam, S Emara - Journal of liquid …, 2011 - Taylor & Francis
This paper describes validated high-performance thin-layer chromatography and high-performance liquid chromatography methods for the simultaneous determination of pipazethate …
Number of citations: 9 www.tandfonline.com
NT Abdel-Ghani, AF Shoukry, RM El Nashar - Analyst, 2001 - pubs.rsc.org
New plastic membrane electrodes for pipazethate hydrochloride based on pipazethatium phosphotungstate, pipazethatium phosphomolybdate and a mixture of the two were prepared. …
Number of citations: 75 pubs.rsc.org
AS Amin, R El-Sheikh, F Zahran, AAE Gouda - Spectrochimica Acta Part A …, 2007 - Elsevier
A simple, accurate and highly sensitive spectrophotometric method is proposed for the rapid determination of pipazethate hydrochloride, dextromethorphan hydrobromide and …
Number of citations: 60 www.sciencedirect.com
YM Issa, AF Shoukry, RM El-Nashar - Journal of pharmaceutical and …, 2001 - Elsevier
A simple and sensitive conductimetric method for the determination of salbutamol sulphate and reproterol and pipazethate hydrochlorides is presented based on their ion associates …
Number of citations: 63 www.sciencedirect.com
BJ Vakil, AJ Mehta, KD Prajapat - Clinical Pharmacology & …, 1966 - Wiley Online Library
Pipazethate, thiophenylpyridylamine‐10‐carboxylic acid‐piperidinoethoxyethylester‐HCl, has been reported to have significant antitussive activity in clinical and experimental studies. …
Number of citations: 7 ascpt.onlinelibrary.wiley.com
AAEF Gouda, R El-Sheikh, Z El Shafey… - … Journal of Biomedical …, 2008 - ncbi.nlm.nih.gov
Rapid, simple and sensitive validated spectrophotometric methods have been described for the assay of pipazethate HCl (PiCl) and dextromethorphan HBr (DEX) either in pure form or …
Number of citations: 23 www.ncbi.nlm.nih.gov
MM Ghoneim, MK Abdel-Azzem, HS El-Desoky… - Journal of Solid State …, 2015 - Springer
The electrochemical and interfacial adsorptive behavior of pipazethate HCl (PZ.HCl) onto the developed carbon paste electrode surface modified with sodium-montmorillonite clay (Na-…
Number of citations: 18 idp.springer.com

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